Hexyl chloroformate

Hydrolysis Reaction Kinetics Aqueous Derivatization

Analytical labs face sensitivity challenges when quantifying hydrophilic analytes via GC-MS without effective derivatization. Hexyl chloroformate (CAS 6092-54-2) solves this with its high lipophilicity (LogP ~3.5), enabling superior SPME extraction and detection limits as low as 0.03 µg/mL for benzoylecgonine in urine. • Achieves low-µg/L detection for water contaminants via direct aqueous derivatization (2-3 min). • Specifically required for installing the N-hexyloxycarbonyl prodrug moiety in Dabigatran etexilate synthesis. • Supplied with rigorous purity specifications (≥98% GC) and reliable global logistics.

Molecular Formula C7H13ClO2
Molecular Weight 164.63 g/mol
CAS No. 6092-54-2
Cat. No. B127910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl chloroformate
CAS6092-54-2
SynonymsCarbonochloridic Acid Hexyl Ester;  Chloroformic Acid Hexyl Ester;  Hexyl Alcohol Chloroformate;  Chloroformic Acid n-Hexyl Ester;  Hexyl Chlorocarbonate;  Hexyloxycarbonyl Chloride;  n-Hexyl Chloroformate
Molecular FormulaC7H13ClO2
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)Cl
InChIInChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3
InChIKeyKIWBRXCOTCXSSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Chloroformate Procurement and Applications


Hexyl chloroformate (CAS 6092-54-2), systematically named hexyl carbonochloridate, is an alkyl chloroformate with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol [1]. It is characterized as a clear, colorless liquid with a boiling point of 60-61 °C at 7 mmHg and a density of 1.007 g/mL at 25 °C . This compound is a reactive acylating agent, widely employed as a derivatization reagent in analytical chemistry to convert highly hydrophilic analytes into volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) [2]. It is also a key intermediate in the industrial synthesis of the active pharmaceutical ingredient (API) Dabigatran etexilate [3]. The compound's long hexyl chain imparts significant lipophilicity, as indicated by a LogP of approximately 3.5, which differentiates its physicochemical and application profile from shorter-chain chloroformate analogs .

Substitution Risks for Hexyl Chloroformate


Substituting hexyl chloroformate with a structurally similar chloroformate, such as the shorter-chain ethyl chloroformate or the branched 2-ethylhexyl chloroformate, is not a simple drop-in replacement due to profound differences in hydrolytic stability, analyte extraction efficiency, and physicochemical properties. The alkyl chain length directly governs the compound's hydrolysis half-life, with longer chains like hexyl providing markedly slower aqueous degradation and thus broader operational windows in aqueous-phase derivatization protocols [1]. Furthermore, the increased lipophilicity (LogP ~3.5 for hexyl vs. 1.2 for ethyl) directly enhances the solid-phase microextraction (SPME) efficiency and gas chromatographic retention of polar analytes, a critical parameter for achieving low detection limits in bioanalytical methods . In pharmaceutical synthesis, the hexyl carbamate protecting group installed via this reagent is specifically selected for its distinct stability and cleavage profile, which cannot be replicated by smaller or branched analogs without fundamentally altering the reaction outcome and purity profile of the final API [2].

Hexyl Chloroformate vs. Key Comparators


Aqueous Stability Over Shorter-Chain Analogs

Hexyl chloroformate demonstrates significantly slower hydrolysis kinetics in aqueous media relative to lower molecular weight chloroformates. While specific numeric half-life data for n-hexyl is not published in the cited compendium, the study definitively establishes the class-level trend that higher alkyl chloroformates (such as n-hexyl) hydrolyze more slowly than lower chloroformates like methyl and ethyl chloroformate, which have measured half-lives as short as 1.4–53.2 minutes in water at room temperature [1]. This trend is further supported by empirical observations in analytical method development, where the use of n-hexyl chloroformate allows for a crucial 2-3 minute reaction time directly in aqueous samples, a protocol incompatible with more rapidly hydrolyzing reagents [2].

Hydrolysis Reaction Kinetics Aqueous Derivatization

GC-MS Sensitivity for Polar Analytes

The increased lipophilicity of the hexyl derivative, with a LogP of 3.5 compared to 1.2 for ethyl chloroformate, directly translates into superior performance in solid-phase microextraction (SPME) coupled with GC-MS . In a method for determining benzoylecgonine in urine, derivatization with hexyl chloroformate enabled a linear calibration range of 0.10–20.0 µg/mL (r² = 0.999) and a detection limit of 0.03 µg/mL (S/N = 3), well below the standard 0.30 µg/mL cutoff for confirmatory tests [1]. The method's inter-day precision was ≤ 3.3% RSD, demonstrating robust reproducibility [1]. This level of sensitivity is not achievable with a lower-LogP analog like ethyl chloroformate due to its poorer extraction efficiency and less favorable chromatographic retention of the resulting polar analyte derivatives.

Analytical Chemistry Bioanalysis Solid-Phase Microextraction

Dabigatran Etexilate Synthesis Specificity

In the patented synthesis of the oral thrombin inhibitor Dabigatran etexilate, n-hexyl chloroformate is specifically used to install a critical N-hexyloxycarbonyl (hexyl carbamate) protecting group on an amidine intermediate [1]. This step is not a generic acylation; it introduces a specific hexyl carbamate moiety that is integral to the final drug substance's structure and its prodrug properties. The use of a branched analog like 2-ethylhexyl chloroformate would result in a structurally different carbamate with altered lipophilicity and metabolic stability, yielding a different compound altogether and failing to meet the required regulatory and pharmacopoeial specifications for Dabigatran etexilate [2].

Pharmaceutical Synthesis Process Chemistry API Manufacturing

Validated Bioanalytical Method Performance

A fully validated analytical method demonstrates the high performance achievable with hexyl chloroformate as a derivatization reagent in a regulated environment. For the quantification of benzoylecgonine in human urine, the method exhibited a linear dynamic range from 0.10 to 20.0 µg/mL with a correlation coefficient (r²) of 0.999 [1]. Intra-day precision was 8.8% and 6.8% relative standard deviation (RSD) at low and high concentrations, respectively, while inter-day precision was consistently ≤ 3.3% RSD, indicating excellent reproducibility [1]. These validation metrics provide a quantitative benchmark for method performance that can be expected when using this reagent, which is essential for meeting the rigorous standards of forensic and clinical laboratories.

Method Validation Forensic Toxicology Bioanalytical Method Development

Application Scenarios for Hexyl Chloroformate


Bioanalysis of Polar Drugs and Metabolites

Analytical laboratories developing methods for quantifying hydrophilic drugs of abuse or pharmaceuticals in biological fluids should select hexyl chloroformate as the derivatization reagent. The evidence demonstrates that its high LogP of 3.5 facilitates superior SPME extraction efficiency and GC-MS sensitivity, achieving detection limits as low as 0.03 µg/mL for analytes like benzoylecgonine in urine [1]. This performance directly supports confirmatory testing requirements in forensic toxicology and clinical pharmacology.

Dabigatran Etexilate API Intermediate

Pharmaceutical chemical procurement for the manufacturing of Dabigatran etexilate must specifically source n-hexyl chloroformate. Patented synthetic routes explicitly require this linear C6 chloroformate to install the N-hexyloxycarbonyl prodrug moiety on the benzimidazole intermediate [2]. Substitution with any other chloroformate, including the branched 2-ethylhexyl analog, would produce a non-identical, non-compliant impurity or an entirely different molecule, failing to meet the required drug master file (DMF) and pharmacopoeial specifications [2].

Environmental Monitoring of Hydrophilic Pollutants

For environmental analytical chemistry groups tasked with quantifying trace levels of highly water-soluble contaminants (e.g., glycols, polycarboxylic acids) in water samples, n-hexyl chloroformate is the derivatization reagent of choice. Its demonstrated effectiveness over other alkyl and aryl chloroformates enables a rapid (2-3 minute) direct aqueous derivatization and achieves detection limits in the low µg/L range when coupled with positive ion chemical ionization mass spectrometry [3]. This efficiency and sensitivity are critical for meeting stringent regulatory monitoring standards for water quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexyl chloroformate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.